![molecular formula C10H16N4O2S2 B2515209 N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide CAS No. 893348-32-8](/img/structure/B2515209.png)

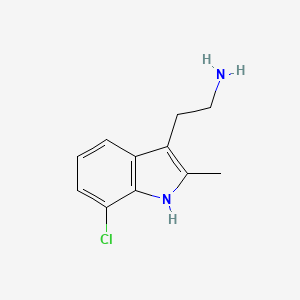

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamides incorporating the sulfanilamide (SA) scaffold involves a multi-step process. Initially, the 4-amino moiety of SA is reacted with benzyl chlorides or substituted bromoacetophenones to yield 4-mono-alkylated derivatives. These derivatives are further reacted with 1,1,1-trifluoro-4-isobutoxybut-3-en-2-one to produce a series of 4-N,N-disubstituted SAs. Additionally, key intermediates are treated with ethoxycarbonyl isothiocyanate to generate thioureas or cyclized in the presence of potassium cyanate/isothiocyanate to form imidazol-2(3H)-one/thiones .

Molecular Structure Analysis

The molecular structure of the synthesized compounds includes a sulfanilamide scaffold with various substituents that influence their biological activity. The presence of 4,4,4-trifluoro-3-oxo-but-1-enyl, phenacylthiourea, and imidazol-2(3H)-one/thione moieties are significant in this context. These structural variations are crucial for the compounds' ability to inhibit certain isoforms of carbonic anhydrase .

Chemical Reactions Analysis

The reactivity of cyanogen with N-substituted sulfamides leads to the formation of 2-substituted 4-amino-2,3-dihydro-3-imino-1,2,5-thiadiazole 1,1-dioxides. These compounds exhibit amino-imino tautomerism, which is a reversible chemical reaction where an amino group interconverts with an imino group. The 1,2,5-thiadiazole 1,1-dioxides can be hydrolyzed to yield 3-oxo derivatives through acid treatment, demonstrating the chemical versatility of the thiadiazole moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized sulfonamides are not explicitly detailed in the provided data. However, the compounds' ability to inhibit carbonic anhydrase isoforms suggests they possess specific chemical characteristics that facilitate their interaction with the enzyme's active site. The presence of trifluoro and thiourea groups likely contributes to the compounds' polarity and potential hydrogen bonding capabilities, which are important for their biological activity . The observed tautomerism in the thiadiazole derivatives indicates a dynamic equilibrium between different molecular forms, which could affect their physical properties such as solubility and stability .

Aplicaciones Científicas De Investigación

Thiadiazole derivatives, including N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide, represent a class of compounds known for their wide range of biological and pharmacological activities. These compounds have attracted significant interest in the field of medicinal chemistry due to their potential as therapeutic agents. The following sections summarize the applications of these derivatives in scientific research, focusing on their biological activities and excluding information on drug use, dosage, and side effects.

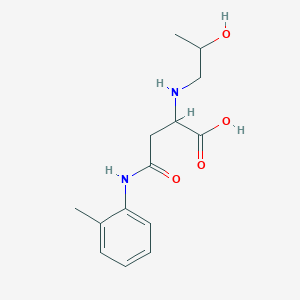

Antibacterial Activity

Thiadiazole derivatives have been extensively studied for their antibacterial properties. A novel series of 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones, synthesized by reacting 2-amino-5-aryl/alkyl-1’3’4’-thiadiazoyl with 2-substituted benzoxazin-2-one, exhibited significant antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This highlights the potential of thiadiazole derivatives in addressing the challenge of antibiotic resistance and enhancing bioavailability (Tiwary et al., 2016).

Antitumor and Antimalarial Activities

The thiadiazole scaffold has been identified as a prevalent and important heterocyclic ring with potential antiparasitic activity, including antileishmanial and antimalarial effects. Derivatives of thiadiazole have shown promising results as antimalarial and antileishmanial agents, demonstrating the compound's versatility and potential in developing new treatments for these diseases (Tahghighi & Babalouei, 2017).

Antimicrobial and Pharmacological Potentials

Further studies on thiadiazole derivatives have unveiled their broad spectrum of pharmacological potentials. These compounds have been identified as possessing antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The presence of the toxophoric N2C2S moiety in 1,3,4-thiadiazole and its derivatives plays a crucial role in their extensive pharmacological activities, underscoring the significance of these compounds in the pursuit and design of new drugs (Mishra et al., 2015).

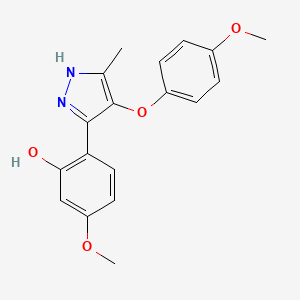

Propiedades

IUPAC Name |

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2S2/c1-3-6(4-2)8(16)12-9-13-14-10(18-9)17-5-7(11)15/h6H,3-5H2,1-2H3,(H2,11,15)(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHJMOHZVGGHGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide | |

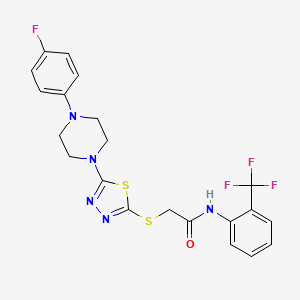

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2515127.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enamide](/img/structure/B2515132.png)

![N-[3-(acetylamino)phenyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2515138.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2515144.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2515145.png)

![N-Methyl-1-[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2515147.png)